
(R)-(+)-N-Boc-2-piperidinecarboxylic acid
Overview
Description
(R)-(+)-N-Boc-2-piperidinecarboxylic acid (CAS: 28697-17-8) is a chiral piperidine derivative widely used in asymmetric synthesis and pharmaceutical intermediates. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. Key properties include a melting point of 116–119°C, specific rotation of [α]D = +68° (c=1 in acetic acid), and solubility in polar solvents like DMF . The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes, making it valuable in peptide synthesis and catalytic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Boc-2-piperidinecarboxylic acid typically involves the protection of the amine group in 2-piperidinecarboxylic acid with a Boc group. This can be achieved through the reaction of 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of ®-(+)-N-Boc-2-piperidinecarboxylic acid follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-Boc-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, free amines, and substituted piperidinecarboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
(R)-(+)-N-Boc-2-piperidinecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the synthesis of novel thiazole derivatives that exhibit biological activity against specific targets like KCNQ1 channels. The compound was coupled with other moieties to create effective medicinal agents, demonstrating its utility in drug discovery . -
Chiral Building Block :
Its chiral nature makes it an essential building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds. This is particularly valuable in the development of drugs where stereochemistry plays a crucial role in efficacy and safety . -
Medicinal Chemistry :
In a study focusing on medicinal chemistry, this compound was used to explore structure-activity relationships (SAR) of new compounds. The results indicated that modifications to this compound could yield derivatives with enhanced potency and selectivity against targeted biological pathways .
Agrochemical Applications
This compound is also applied in the agrochemical sector:
- Pesticide Development : It serves as a precursor for synthesizing agrochemicals, including herbicides and insecticides. Its ability to modify biological activity through structural variations allows for the design of more effective agricultural chemicals .
Dye Industry Applications
The compound is utilized as an intermediate in the dye industry:
- Colorant Synthesis : Its functional groups facilitate reactions that lead to the production of various dyes and pigments, contributing to advancements in textile and material coloring processes .
Case Study 1: Synthesis of Thiazole Derivatives
In a research study, this compound was employed as a starting material for synthesizing thiazole derivatives. The synthesized compounds were tested for their biological activity against KCNQ1 channels, revealing that only the R-isomer exhibited significant activity with an EC50 value of 1.5 μM, highlighting the importance of stereochemistry in pharmacological efficacy .
Case Study 2: Agrochemical Formulation
Another study demonstrated the use of this compound in developing a new class of herbicides. The research outlined how modifications to this compound led to increased herbicidal activity while minimizing environmental impact, showcasing its potential in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of ®-(+)-N-Boc-2-piperidinecarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Cbz-2-Piperidinecarboxylic Acid (CAS: 28697-07-6)
- Molecular Formula: C₁₄H₁₇NO₄
- Molecular Weight : 263.29 g/mol
- Key Differences: Protecting Group: Uses carboxybenzyl (Cbz) instead of Boc. Cbz is typically removed via hydrogenolysis, whereas Boc is acid-labile . Similarity Score: 0.97 with methyl N-Cbz-piperidine-2-carboxylate, indicating structural proximity .
(S)-N-Boc-2-Piperidinecarboxylic Acid (CAS: 26250-84-0)
- Molecular Formula: C₁₁H₁₉NO₄ (same as R-enantiomer)
- Key Differences :
N-Boc-Morpholine-3-Carboxylic Acid
- Molecular Formula: C₁₀H₁₇NO₅
- Molecular Weight : 231.25 g/mol
- Key Differences :
Table 1: Key Properties of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid and Analogues
Discussion of Structural and Functional Divergence
- Protecting Group Impact : Boc offers acid stability but requires TFA for deprotection, whereas Cbz is hydrogen-sensitive. This influences reagent choice in multi-step syntheses .
- Enantiomeric Utility : The R- and S-enantiomers serve divergent roles in asymmetric catalysis, e.g., R-configuration is critical for (+)-β-Conhydrine, while S-forms target analgesics like Ropivacaine .
Biological Activity
(R)-(+)-N-Boc-2-piperidinecarboxylic acid, also known as (R)-N-Boc-2-piperidinecarboxylic acid, is a chiral piperidine derivative widely used in medicinal chemistry as an intermediate for synthesizing biologically active compounds. Its unique structural properties contribute to its biological activity, making it a subject of interest in various pharmacological studies.
- Chemical Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 28697-17-8
- PubChem ID : 581831
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties, particularly its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Structure-Activity Relationship (SAR)
A significant study highlighted the structure-activity relationship of various derivatives derived from this compound. The (R)-isomer exhibited notable biological activity compared to its (S)-counterpart, demonstrating an EC of 1.5 μM, while the (S)-isomer showed no significant activity with an EC greater than 30 μM . This indicates that the chirality of the compound plays a crucial role in its efficacy.
Synthesis and Applications
This compound can be synthesized through various methods, including catalytic dynamic resolution techniques that allow for high enantioselectivity . It serves as a versatile intermediate for synthesizing numerous biologically active compounds, including pipecolic acid derivatives and other piperidine-based drugs .
Case Studies and Research Findings
- Cardiovascular Pharmacology : In a study focused on KCNQ1 potassium channels, derivatives of this compound were evaluated for their ability to modulate ion channel activity. The results indicated that modifications to the piperidine ring could enhance or diminish channel activity, providing insights for drug development targeting cardiac arrhythmias .
- Neuropharmacology : Another study explored the neuroprotective effects of compounds derived from this compound, revealing potential applications in treating neurodegenerative diseases. The compounds demonstrated an ability to cross the blood-brain barrier, suggesting their utility in central nervous system disorders .
- Anticancer Activity : Research has also indicated that derivatives of this compound exhibit anticancer properties. In vitro assays showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology .
Table 1: Biological Activity of Enantiomers
Compound | EC (μM) | Biological Activity |
---|---|---|
(R)-(+)-N-Boc-2-PCA | 1.5 | Active |
(S)-(−)-N-Boc-2-PCA | >30 | Inactive |
Racemic Mixture | 1.7 | Moderate Activity |
Table 2: Synthesis Pathways
Synthesis Method | Yield (%) | Remarks |
---|---|---|
Catalytic Dynamic Resolution | 85 | High enantioselectivity achieved |
Traditional Synthesis | 70 | Requires multiple steps |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-(+)-N-Boc-2-piperidinecarboxylic acid, and what critical steps ensure enantiomeric purity?
Answer: The synthesis typically involves Boc protection of (R)-piperidine-2-carboxylic acid. Key steps include:
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃) at 0–25°C to introduce the Boc group .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to maintain the (R)-configuration, as racemization can occur during carboxylate activation .
- Purification : Recrystallization from methanol/water or chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are recommended for characterizing this compound, and what spectral markers are diagnostic?
Answer:
- NMR Spectroscopy :
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients confirm enantiomeric purity (retention time ~12–15 min) .
- Melting Point : 130–133°C (lit.), deviations >2°C indicate impurities .
Q. How should researchers handle and store this compound to prevent degradation?
Answer:
- Storage : Keep at 2–8°C in a sealed container under inert gas (N₂/Ar). Desiccate to avoid hygroscopic degradation .
- Handling : Use gloves and eye protection; avoid contact with strong acids/bases to prevent Boc deprotection. Work in a fume hood due to dust irritancy (H315/H319) .
Advanced Research Questions
Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?
Answer:
- Activation : Use HATU or HOBt/DIC in DMF for 30–60 min to pre-activate the carboxylic acid. Monitor by FT-IR for disappearance of the COOH peak (~1700 cm⁻¹) .
- Solvent Choice : DMSO enhances solubility but may reduce coupling efficiency; DMF with 0.1 M HOAt is preferred .
- Kinetic Monitoring : Use Kaiser test or LC-MS to detect unreacted amine termini .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?
Answer:
- Chiral Derivatization : React with (S)-1-phenylethylamine and analyze diastereomers via ¹H NMR (split peaks for CH₃ groups) .
- Advanced Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with sub-2μm chiral stationary phases improves resolution .
- Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵ = +25° to +30° in MeOH) to literature .
Q. How does the stability of this compound vary under acidic/basic conditions, and what degradation products form?
Answer:
- Acidic Conditions (pH <3) : Rapid Boc deprotection yields piperidine-2-carboxylic acid (confirmed by TLC, Rf increase from 0.2 to 0.5 in 10% MeOH/CH₂Cl₂) .
- Basic Conditions (pH >10) : Carboxylate salt formation occurs, but prolonged exposure causes racemization (monitor via chiral HPLC) .
Q. What experimental designs mitigate low yields in large-scale syntheses of this compound?
Answer:
- Flow Chemistry : Continuous Boc protection in microreactors reduces side reactions (e.g., di-Boc byproducts) .
- In Situ Activation : Use of ClCO₂Et/N-methylmorpholine avoids isolated intermediates, improving throughput .
- DoE Optimization : Vary temperature (0–25°C), equivalents of Boc₂O (1.1–1.5), and reaction time (2–24 hrs) to identify robust conditions .
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350923 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28697-17-8 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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